![molecular formula C19H18N2O4S B271332 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is a heterocyclic compound that has been widely studied for its potential use in various scientific applications. The compound is known for its unique chemical structure, which makes it an attractive candidate for research in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Scientific Research Applications
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole has been studied extensively for its potential use in various scientific applications. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis and metastasis in cancer cells. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole in lab experiments is its potent antitumor activity. The compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to exhibit fluorescence properties, making it a useful tool for imaging applications. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on autophagy. Another direction is to explore the compound's potential use in combination therapy with other anticancer agents. Additionally, further research is needed to optimize the compound's solubility and bioavailability. Finally, the compound's potential use in imaging applications should be further explored, particularly in the context of cancer diagnosis and treatment monitoring.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential use in various scientific applications. The compound's unique chemical structure and potent antitumor activity make it a promising candidate for cancer therapy. Additionally, the compound's fluorescence properties make it a useful tool for imaging applications. However, further research is needed to fully elucidate the compound's mechanism of action and optimize its solubility and bioavailability.
Synthesis Methods
The synthesis of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole involves the reaction of 4-(4-morpholinylsulfonyl)benzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The compound can be purified using various methods, including column chromatography and recrystallization.
properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-morpholin-4-ylsulfonylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H18N2O4S/c22-26(23,21-11-13-24-14-12-21)16-8-5-15(6-9-16)7-10-19-20-17-3-1-2-4-18(17)25-19/h1-10H,11-14H2/b10-7+ |
InChI Key |
PPBGQJIQHYZMIX-JXMROGBWSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



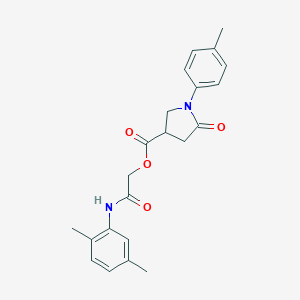
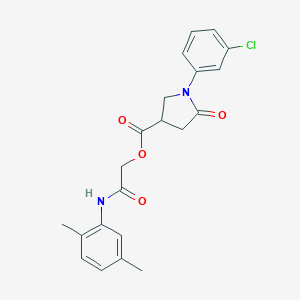
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)

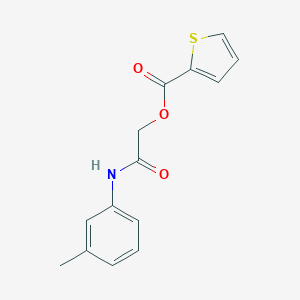
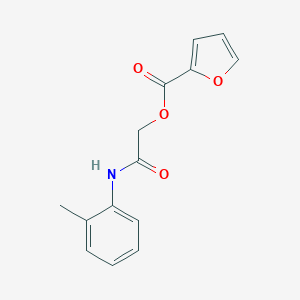

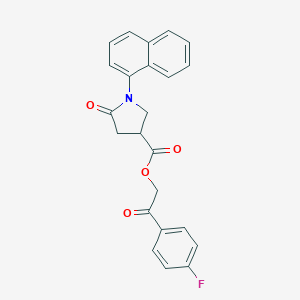
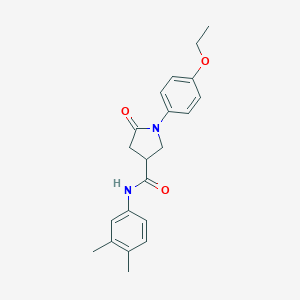
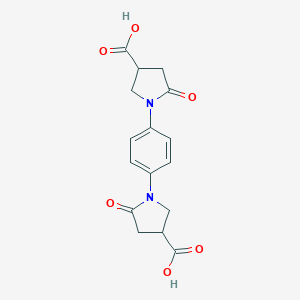
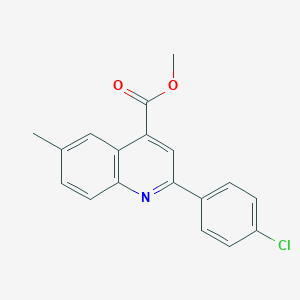
![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)